molecular formula C24H17FN2OS B2641987 7-(4-fluorophenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one CAS No. 494200-95-2

7-(4-fluorophenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one

Cat. No. B2641987
CAS RN: 494200-95-2
M. Wt: 400.47
InChI Key: AWPURSNZKSCATR-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one is a chemical compound that has gained significant attention in recent years due to its potential as a therapeutic agent. This compound belongs to the class of imidazo[2,1-b][1,3]thiazines, which are known to exhibit a diverse range of biological activities.

Scientific Research Applications

Synthesis and Functionalization

  • Lamberth and Querniard (2008) describe a convenient four-step synthesis route for 7-chloro-imidazo[2,1-b][1,3]thiazin-5-ones, starting from methyl phenylglyoxylate. This method allows for the introduction of a halogen atom during ring closure, enabling various substitutions including fluorine (Lamberth & Querniard, 2008).

Reactions and Derivatives

  • Ali, Abou-State, and Ibrahim (1974) investigated the reactions of imidazo[2,1-b]thiazol-3-ones and imidazo[2,1-b]1,3-thiazin-4-ones with amines and hydrazines, leading to various derivatives. This demonstrates the versatility of these compounds in creating a range of chemical structures (Ali, Abou-State, & Ibrahim, 1974).

Anticancer Activity

  • Gomha, Abdel‐aziz, and Khalil (2016) conducted a study on thiadiazole-imidazole derivatives, showing that many of these compounds exhibited moderate to high anticancer activity, suggesting potential applications in cancer treatment (Gomha, Abdel‐aziz, & Khalil, 2016).

Antimicrobial Activities

  • Dangi, Hussain, and Talesara (2011) explored alkoxyphthalimide derivatives of imidazo[2,1-b]pyrazolo[3,4-d][1,3]thiazol-7(6H)-one for their antimicrobial activities, indicating their potential as chemotherapeutic agents (Dangi, Hussain, & Talesara, 2011).
  • Sathe, Jaychandran, Jagtap, and Sreenivasa (2010) synthesized and screened fluorinated benzothiazoles for antitubercular activity, highlighting their pharmacological potential (Sathe, Jaychandran, Jagtap, & Sreenivasa, 2010).

Structural Analysis

  • Gallagher, Le Bas, Coleman, and O’Shea (2007) provided structural insights into a similar compound, emphasizing the importance of structural analysis in understanding the properties and potential applications of these compounds (Gallagher, Le Bas, Coleman, & O’Shea, 2007).

properties

IUPAC Name

7-(4-fluorophenyl)-2,3-diphenyl-6,7-dihydroimidazo[2,1-b][1,3]thiazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2OS/c25-19-13-11-16(12-14-19)20-15-21(28)27-23(18-9-5-2-6-10-18)22(26-24(27)29-20)17-7-3-1-4-8-17/h1-14,20H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPURSNZKSCATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=NC(=C(N2C1=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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